![molecular formula C13H11FN4S B1438840 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine CAS No. 1170293-94-3](/img/structure/B1438840.png)

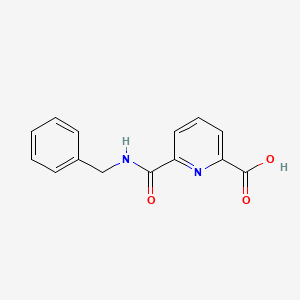

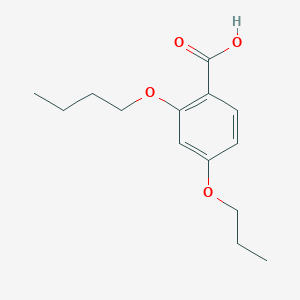

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine

Übersicht

Beschreibung

The compound “1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine” is a chemical compound with the empirical formula C9H11NO . It is a solid substance .

Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 149.19 . The SMILES string representation of this compound isFC1=CC=C(C=C1)C2=CSC(CN)=N2 .

Wissenschaftliche Forschungsanwendungen

Structural Characterization and Synthesis

The compound has been used in synthesizing various structural analogs. For instance, its derivatives were synthesized and characterized, revealing that the materials are isostructural with triclinic symmetry, comprising two independent molecules in the unit (Kariuki et al., 2021).

Antimicrobial Activity

Several derivatives have demonstrated antimicrobial activities. A study synthesized compounds from this class and tested their effectiveness against different microorganisms, showing promising results in antimicrobial potential (Abdelhamid et al., 2010).

Apoptosis Induction and Anti-Infective Properties

Derivatives have been explored for their potential in inducing apoptosis and acting as anti-infective agents. Some analogs showed significant apoptosis in tested cells, along with commendable antibacterial activity and potent antimalarial properties (Bansal et al., 2020).

Exploration as Antipsychotic Agents

The compound's framework has been studied for potential antipsychotic applications. A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized, showing antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors (Wise et al., 1987).

Anti-Tumor Activity

Some derivatives have been evaluated for their anti-tumor activities. For example, compounds synthesized incorporating the thiazole moiety demonstrated promising activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).

Anti-Inflammatory and Analgesic Activities

Research has also focused on derivatives with anti-inflammatory and analgesic properties. A series of compounds were synthesized and evaluated, showing significant anti-inflammatory activity and inhibitory action against carrageenan-induced rat paw edema (Khalifa et al., 2008).

Wirkmechanismus

Target of Action

It’s known that many compounds with a similar thiazole scaffold have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

It’s known that many compounds with a similar thiazole scaffold have been found to affect various biochemical pathways .

Pharmacokinetics

It’s known that many compounds with a similar thiazole scaffold have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Result of Action

It’s known that many compounds with a similar thiazole scaffold have been found to exhibit various biological activities .

Action Environment

It’s known that many compounds with a similar thiazole scaffold have been found to exhibit various biological activities in different environments .

Biochemische Analyse

Biochemical Properties

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states. Additionally, the pyrazole ring can bind to proteins involved in signal transduction pathways, such as kinases, altering their phosphorylation status and downstream signaling events .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been shown to induce apoptosis by activating caspases and increasing the production of reactive oxygen species . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . In neuronal cells, the compound exhibits neuroprotective effects by reducing oxidative stress and inhibiting inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their function. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . The compound also interacts with transcription factors, modulating their ability to bind DNA and regulate gene expression . These interactions lead to changes in the expression of genes involved in cell survival, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes and changes in metabolic pathways . These effects are observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and neuroprotective actions . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, influencing metabolic flux and the levels of key metabolites . The compound also affects lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, facilitating its distribution in the bloodstream . The compound can also interact with membrane transporters, influencing its uptake and efflux from cells . These interactions affect the localization and accumulation of the compound in different tissues, impacting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria and nucleus . In the mitochondria, it can influence mitochondrial function and energy production by interacting with components of the electron transport chain . In the nucleus, it can modulate gene expression by binding to transcription factors and chromatin . These localization patterns are often directed by targeting signals and post-translational modifications that guide the compound to specific organelles .

Eigenschaften

IUPAC Name |

2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4S/c1-8-6-12(15)18(17-8)13-16-11(7-19-13)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLHUUBQKXILFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

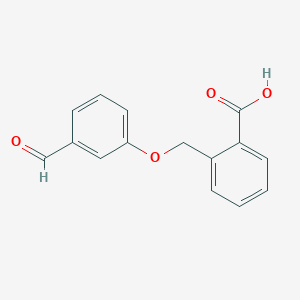

![2-[(Furan-2-ylmethyl)(methyl)amino]benzoic acid](/img/structure/B1438760.png)

![4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline](/img/structure/B1438761.png)

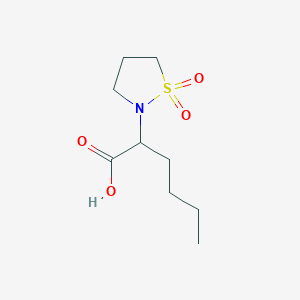

![3-({[(Propan-2-yl)carbamoyl]methyl}sulfamoyl)propanoic acid](/img/structure/B1438764.png)

![[1-(3-Aminobenzoyl)piperidin-3-yl]methanol](/img/structure/B1438765.png)

![1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine](/img/structure/B1438769.png)

![3-Fluoro-4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B1438772.png)

![2-[(Tert-butoxy)methyl]benzoic acid](/img/structure/B1438780.png)